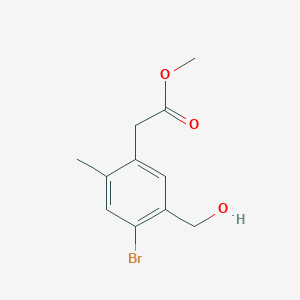
Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate is an organic compound with a complex structure that includes a bromine atom, a hydroxymethyl group, and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate typically involves multiple steps. One common method includes the bromination of a methylphenyl precursor, followed by the introduction of a hydroxymethyl group. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in a carboxylic acid, while substitution of the bromine atom can yield a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate exerts its effects depends on its interaction with molecular targets. For example, in biological systems, the ester group can be hydrolyzed by esterases, releasing the active hydroxymethyl and methylphenyl components. These components can then interact with specific enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(4-chloro-5-(hydroxymethyl)-2-methylphenyl)acetate
- Methyl 2-(4-fluoro-5-(hydroxymethyl)-2-methylphenyl)acetate
- Methyl 2-(4-iodo-5-(hydroxymethyl)-2-methylphenyl)acetate
Uniqueness
Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Eigenschaften
Molekularformel |
C11H13BrO3 |
|---|---|
Molekulargewicht |
273.12 g/mol |
IUPAC-Name |
methyl 2-[4-bromo-5-(hydroxymethyl)-2-methylphenyl]acetate |
InChI |
InChI=1S/C11H13BrO3/c1-7-3-10(12)9(6-13)4-8(7)5-11(14)15-2/h3-4,13H,5-6H2,1-2H3 |
InChI-Schlüssel |
XJGQFHHXTXVNOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1CC(=O)OC)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone](/img/structure/B13105431.png)
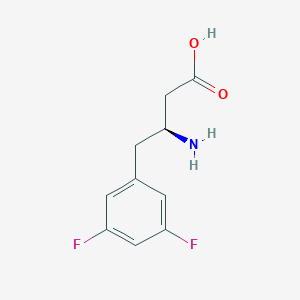
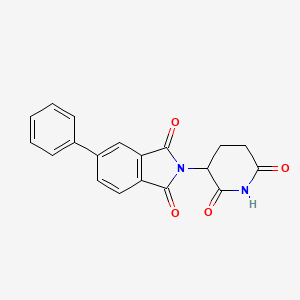
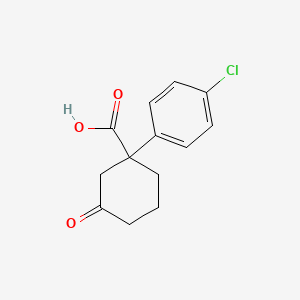
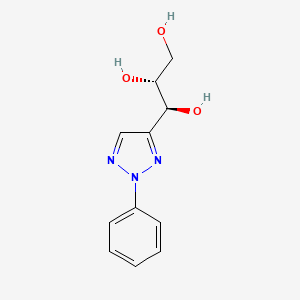
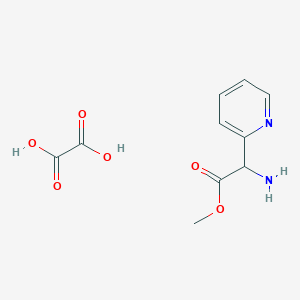
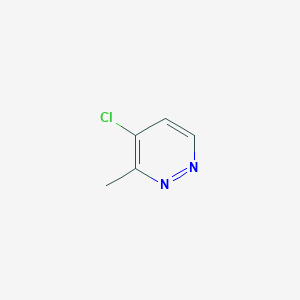
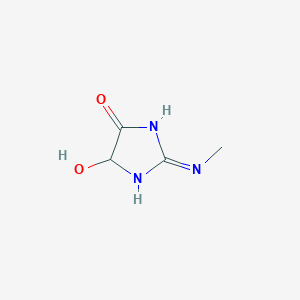
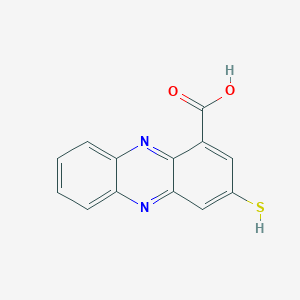
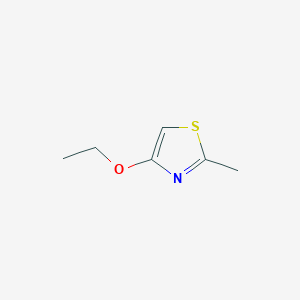
![2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper](/img/structure/B13105492.png)
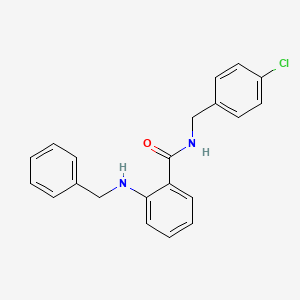
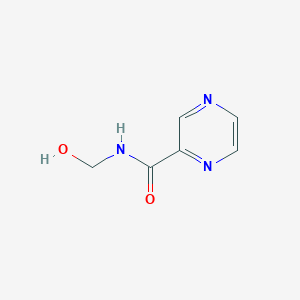
![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B13105526.png)
